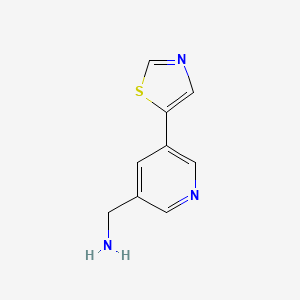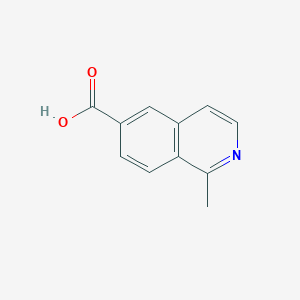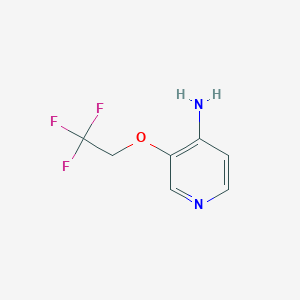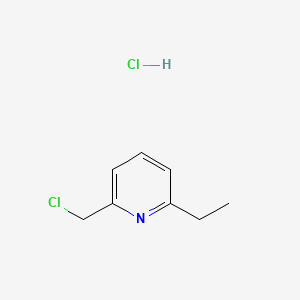![molecular formula C8H5ClN4 B11906953 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbonitrile group attached to the pyrrolopyrimidine core. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolopyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate signaling pathways involved in cell division, apoptosis, and other critical cellular processes . This makes it a valuable tool in the development of targeted therapies for various diseases, including cancer and inflammatory disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the carbonitrile group enhances its ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H5ClN4 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-4-12-7(9)6-5(2-10)3-11-8(6)13-4/h3H,1H3,(H,11,12,13) |
InChI Key |
GJVLHFDOJRWLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2)C#N)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)





![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)






